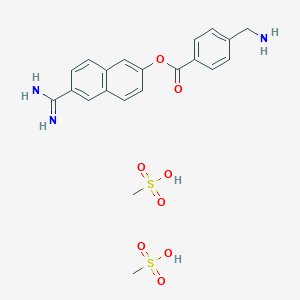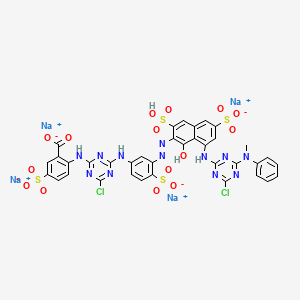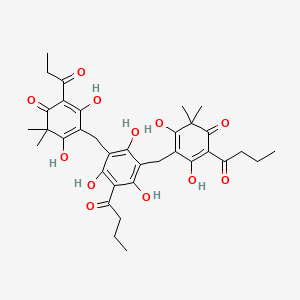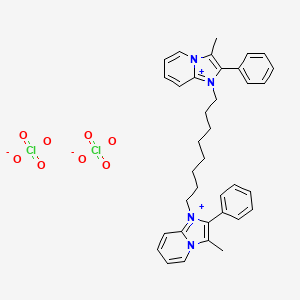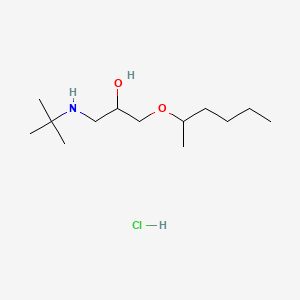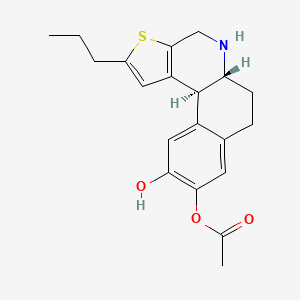
10-Deacetyl adrogolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Deacetyl adrogolide is a natural organic compound derived from the yew tree (Taxus species). It is a crucial intermediate in the synthesis of various anticancer drugs, including paclitaxel and docetaxel . This compound is known for its significant role in the biosynthesis of taxanes, which are widely used in cancer chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl adrogolide typically involves the extraction from the yew tree, followed by a series of chemical reactions. One common method involves the use of 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes the following steps :
Inputting Materials: Adding 9-DHB powder and methanol into a reaction kettle.
Reaction: Heating the reaction kettle to a certain temperature, then adding hydrazine hydrate and maintaining the temperature until the reaction is complete.
Extraction: Extracting the product from the reaction mixture.
Washing and Drying: Washing the product with appropriate solvents and drying it.
Chromatography: Using chromatography to obtain the this compound fraction.
Drying: Obtaining the final product by drying the fraction.
Industrial Production Methods
Industrial production of this compound often involves biotransformation using microbial strains. This method integrates the extraction of the compound from renewable Taxus needles and in situ whole-cell catalysis . This approach is advantageous as it shortens the production process and improves the resource utilization rate of Taxus needles.
Análisis De Reacciones Químicas
Types of Reactions
10-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Acylation: Introduction of acyl groups at specific positions.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Acylation: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products Formed
Baccatin III: Formed through acetylation of this compound.
Docetaxel: A major anticancer drug synthesized from this compound.
Aplicaciones Científicas De Investigación
10-Deacetyl adrogolide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes and its interaction with enzymes.
Medicine: Crucial in the development of anticancer drugs such as paclitaxel and docetaxel.
Industry: Employed in the large-scale production of taxanes through biotransformation processes.
Mecanismo De Acción
The mechanism of action of 10-Deacetyl adrogolide involves its conversion to active taxanes, which exert their effects by disrupting microtubule dynamics . This disruption leads to mitotic arrest and apoptosis in cancer cells. The compound targets tubulin, promoting its polymerization and preventing depolymerization, thereby inhibiting cell division .
Comparación Con Compuestos Similares
10-Deacetyl adrogolide is similar to other taxane precursors such as:
10-Deacetylbaccatin III: Another precursor in the synthesis of paclitaxel.
Baccatin III: A more oxidized form used in taxane synthesis.
Docetaxel: A semisynthetic derivative with enhanced water solubility and potency.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of taxanes and its ability to be efficiently converted into active anticancer agents through various chemical and biotransformation processes .
Propiedades
Número CAS |
1026654-03-4 |
|---|---|
Fórmula molecular |
C20H23NO3S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
[(1S,10R)-4-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-18(24-11(2)22)17(23)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
Clave InChI |
UPBWWZKWFQBCML-UZLBHIALSA-N |
SMILES isomérico |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)O |
SMILES canónico |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


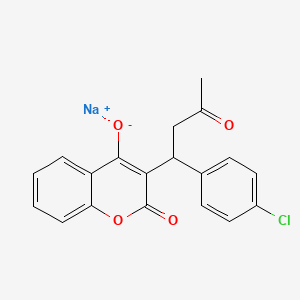


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
